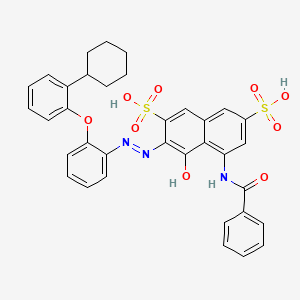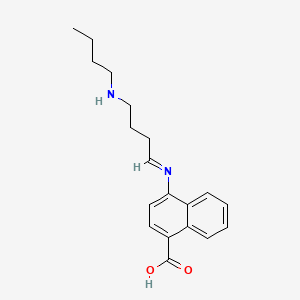
4-((4-(Butylamino)butylidene)amino)-1-naphthalenecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-(Butylamino)butylidene)amino)-1-naphthalenecarboxylic acid is an organic compound that features a naphthalene ring substituted with a butylamino group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Butylamino)butylidene)amino)-1-naphthalenecarboxylic acid can be achieved through a multi-step process involving the following key steps:
Formation of the Butylamino Intermediate: The initial step involves the reaction of butylamine with an appropriate starting material to form the butylamino intermediate.
Condensation Reaction: The butylamino intermediate undergoes a condensation reaction with a naphthalene derivative to form the desired compound. This step typically requires specific reaction conditions, such as the presence of a catalyst and controlled temperature.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-((4-(Butylamino)butylidene)amino)-1-naphthalenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4-((4-(Butylamino)butylidene)amino)-1-naphthalenecarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-((4-(Butylamino)butylidene)amino)-1-naphthalenecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobenzoic acid: An organic compound with similar structural features but different functional groups.
4-Butylaminobenzoic acid: A compound with a butylamino group attached to a benzoic acid moiety.
Uniqueness
4-((4-(Butylamino)butylidene)amino)-1-naphthalenecarboxylic acid is unique due to its specific combination of functional groups and the presence of a naphthalene ring
Propiedades
Número CAS |
85716-68-3 |
|---|---|
Fórmula molecular |
C19H24N2O2 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
4-[4-(butylamino)butylideneamino]naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C19H24N2O2/c1-2-3-12-20-13-6-7-14-21-18-11-10-17(19(22)23)15-8-4-5-9-16(15)18/h4-5,8-11,14,20H,2-3,6-7,12-13H2,1H3,(H,22,23) |
Clave InChI |
FVHVPZIXBKZZSR-UHFFFAOYSA-N |
SMILES canónico |
CCCCNCCCC=NC1=CC=C(C2=CC=CC=C21)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


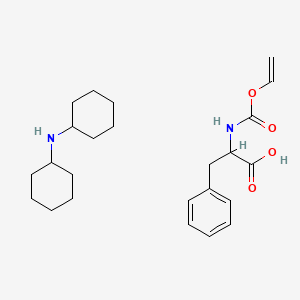
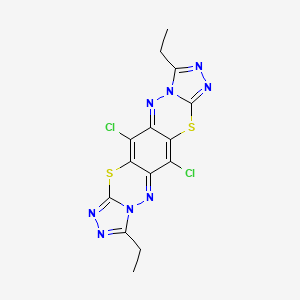
acetate](/img/structure/B12800057.png)
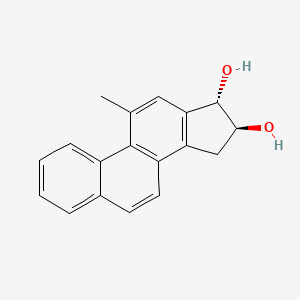

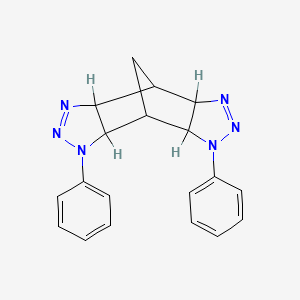
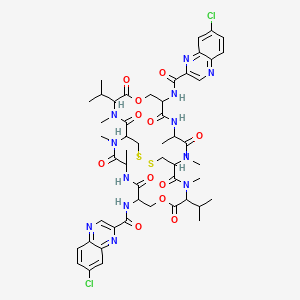
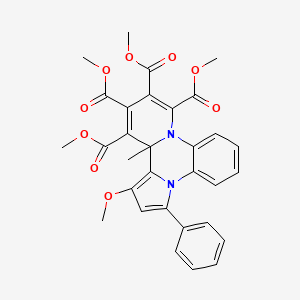
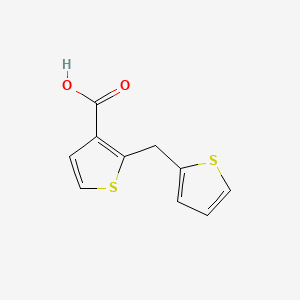
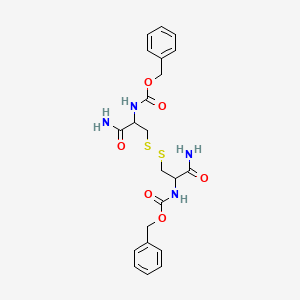
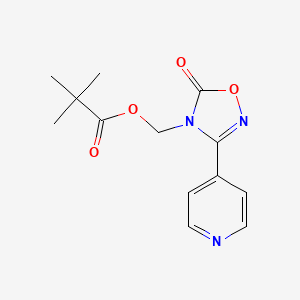
![1,3-Bis[(oxiran-2-yl)methyl]imidazolidin-2-one](/img/structure/B12800111.png)
